![molecular formula C20H15ClFN5O2 B2426733 5-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オン-1-イル]-N-(4-フルオロベンジル)アセトアミド CAS No. 852441-24-8](/img/structure/B2426733.png)
5-(4-クロロフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オン-1-イル]-N-(4-フルオロベンジル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H15ClFN5O2 and its molecular weight is 411.82. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Recent studies have indicated that pyrazolopyrimidine derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, a series of pyrazolopyrimidine derivatives were synthesized and tested for their activity against various cancer cell lines, demonstrating promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
The anti-inflammatory potential of related pyrazolo compounds has been explored extensively. Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves the modulation of signaling pathways associated with inflammation .
Neurological Applications
There is growing evidence supporting the use of pyrazolo compounds in neurodegenerative diseases. The compound has been studied for its effects on monoamine oxidase B (MAO-B) inhibition, which is crucial in the treatment of Parkinson's disease. In vitro studies have shown that it can effectively reduce MAO-B activity, leading to increased levels of neuroprotective neurotransmitters .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of compounds like 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide. Variations in substituents on the pyrazolo and acetamide groups can significantly influence biological activity. For example:
- Substituent Variations : The presence of electron-withdrawing groups like chlorine enhances potency against specific targets.
- Linker Modifications : Altering the N-benzyl moiety can affect solubility and bioavailability, impacting therapeutic outcomes.
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazolopyrimidine derivatives revealed that modifications at the 5-position significantly increased cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The most potent derivative exhibited an IC50 value of 0.5 µM, indicating strong anticancer properties .
Case Study 2: MAO-B Inhibition
In a recent investigation into MAO-B inhibitors, compounds similar to 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide were tested for their neuroprotective effects in vivo using MPTP mouse models. Results showed significant improvement in motor functions correlated with reduced MAO-B activity, highlighting the compound's potential in treating Parkinson's disease .
Data Table: Summary of Biological Activities
生物活性
The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds known for their diverse biological activities, particularly in anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H18ClN5O4
- Molecular Weight : 439.8 g/mol
- CAS Number : 852440-99-4
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its ability to inhibit specific biological pathways.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : Compound 12b from a related series showed an IC50 value of 27.66 μM against MDA-MB231 breast cancer cells, indicating potent activity .
- Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) signaling pathways, which are critical in cancer cell proliferation and survival .
The mechanisms underlying the biological activity of this compound include:
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines are known to act as selective kinase inhibitors. The presence of the chlorophenyl and fluorobenzyl groups enhances lipophilicity and potentially improves binding affinity to target kinases.
- Induction of Apoptosis : Studies have indicated that these compounds can induce apoptosis in cancer cells by increasing caspase activity, which is essential for programmed cell death .
Case Studies
- Breast Cancer Research : A study evaluated a library of pyrazolo[3,4-d]pyrimidine derivatives against the NCI 60 cancer cell line panel. The results indicated that several compounds exhibited promising antiproliferative effects, with notable selectivity for certain cancer types .
- Cell Cycle Arrest : In experiments involving the MDA-MB-468 cell line, compound 12b was shown to arrest the cell cycle at the S phase and significantly increase apoptosis compared to controls. This suggests its potential as a therapeutic agent in breast cancer treatment .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C21H18ClN5O4 |
Molecular Weight | 439.8 g/mol |
CAS Number | 852440-99-4 |
Anticancer Activity (IC50) | 27.66 μM (MDA-MB231) |
Mechanism of Action | CDK inhibition, apoptosis induction |
特性
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c21-14-3-7-16(8-4-14)27-19-17(10-25-27)20(29)26(12-24-19)11-18(28)23-9-13-1-5-15(22)6-2-13/h1-8,10,12H,9,11H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMKVTQYYWJAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。